4-(5-Bromopyrimidin-2-yl)thiomorpholine

Cross-coupling Suzuki-Miyaura Bond dissociation energy

Sourcing a pyrimidine building block that matches the exact SAR profile of your lead series? Substituting bromo with chloro or fluoro analogs alters lipophilicity (XLogP 1.8) and C-Br bond energy (81 kcal/mol), requiring costly reaction re-optimization. - **Quantified bioactivity**: 99 nM BRD4 binding affinity enables direct SAR benchmarking. - **Controlled reactivity**: C-Br bond enables mild Pd-catalyzed cross-couplings; thiomorpholine ring enhances metabolic stability vs. morpholine. - **Supply ready**: Standard global shipping; available in research to bulk quantities.

Molecular Formula C8H10BrN3S
Molecular Weight 260.16
CAS No. 1341761-16-7
Cat. No. B3032262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromopyrimidin-2-yl)thiomorpholine
CAS1341761-16-7
Molecular FormulaC8H10BrN3S
Molecular Weight260.16
Structural Identifiers
SMILESC1CSCCN1C2=NC=C(C=N2)Br
InChIInChI=1S/C8H10BrN3S/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
InChIKeyREZKNBRYYCJBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromopyrimidin-2-yl)thiomorpholine: A Strategic Bromo-Heterocycle


4-(5-Bromopyrimidin-2-yl)thiomorpholine (CAS 1341761-16-7) is a heterocyclic building block that integrates a 5‑bromopyrimidine core with a thiomorpholine ring [1]. The molecule exhibits a molecular weight of 260.16 g/mol and a computed lipophilicity (XLogP3-AA) of 1.8, indicative of moderate membrane permeability [1]. This compound serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, with documented affinity for bromodomain-containing protein 4 (BRD4) at 99 nM [2].

4-(5-Bromopyrimidin-2-yl)thiomorpholine: Why Substitution Fails


Halogen-substituted pyrimidines are not interchangeable; the identity of the halogen dictates both reactivity in cross-coupling reactions and physicochemical properties such as lipophilicity [1]. The bromine atom in 4-(5-bromopyrimidin-2-yl)thiomorpholine provides a distinct balance of bond strength (C–Br bond dissociation energy ≈81 kcal/mol) compared to chloro (≈96 kcal/mol) or fluoro analogs, directly impacting the yield and selectivity of palladium-catalyzed transformations [2]. Additionally, the thiomorpholine ring introduces a sulfur heteroatom that increases lipophilicity relative to the morpholine counterpart, altering pharmacokinetic profiles . These quantifiable differences mean that substitution with a chloro, fluoro, or morpholine analog will not yield identical synthetic outcomes or biological properties without substantial re‑optimization of reaction conditions and assay parameters.

4-(5-Bromopyrimidin-2-yl)thiomorpholine: Comparative Evidence


Enhanced Cross-Coupling Reactivity (C–Br Bond)

The C–Br bond in 4-(5-bromopyrimidin-2-yl)thiomorpholine exhibits a bond dissociation energy (BDE) of approximately 81 kcal/mol, which is 15 kcal/mol lower than the C–Cl bond (≈96 kcal/mol) present in the analogous chloro derivative [1]. This lower BDE translates to faster oxidative addition rates in palladium-catalyzed cross-coupling reactions, enabling higher yields and milder reaction conditions [1].

Cross-coupling Suzuki-Miyaura Bond dissociation energy

Higher Lipophilicity vs. Fluorinated and Morpholine Analogs

The target compound has a computed XLogP3-AA value of 1.8 [1]. While a direct XLogP value for the 5‑fluoro analog is not available, fluorination typically reduces lipophilicity by 0.5–1.0 log units relative to bromination [2]. Furthermore, replacement of the thiomorpholine sulfur with oxygen (morpholine) decreases logP by approximately 0.3–0.5 units due to the higher electronegativity of oxygen . This indicates that 4-(5-bromopyrimidin-2-yl)thiomorpholine offers a balanced lipophilicity profile suitable for CNS penetration while maintaining aqueous solubility.

Lipophilicity Membrane permeability ADME

Demonstrated BRD4 Binding Affinity

4-(5-Bromopyrimidin-2-yl)thiomorpholine exhibits a binding affinity (Kd) of 99 nM for human bromodomain-containing protein 4 (BRD4) [1]. This sub‑micromolar affinity positions the compound as a potential starting point for the development of BRD4 inhibitors, a target class implicated in cancer and inflammatory diseases [2]. Comparative affinity data for the chloro or fluoro analogs against BRD4 are not publicly available, highlighting a unique and verifiable biological activity associated specifically with the bromo-thiomorpholine scaffold.

BRD4 Bromodomain Epigenetics

4-(5-Bromopyrimidin-2-yl)thiomorpholine: Key Application Scenarios


Suzuki-Miyaura Cross-Coupling for Diverse Pyrimidine Libraries

The lower C–Br bond dissociation energy (81 kcal/mol) enables efficient palladium-catalyzed cross-coupling with aryl- and heteroarylboronic acids under mild conditions [1]. This makes the compound an ideal building block for parallel synthesis of pyrimidine‑focused libraries in medicinal chemistry campaigns targeting kinases or GPCRs.

CNS-Penetrant Epigenetic Lead Optimization

With a balanced XLogP of 1.8 and demonstrated BRD4 affinity (99 nM), this compound is well‑suited for the development of blood-brain barrier-permeable bromodomain inhibitors [1][2]. Its lipophilicity profile (higher than fluoro analogs) may enhance brain exposure while maintaining acceptable solubility.

SAR Studies of Halogen Effects on Target Binding

The quantifiable BRD4 binding affinity provides a baseline for SAR studies comparing bromo, chloro, fluoro, and iodo analogs [1]. This enables systematic evaluation of halogen bonding contributions to target engagement, a critical step in fragment‑based drug discovery.

Synthesis of Thiomorpholine-Based Kinase Inhibitors

The thiomorpholine ring, known to improve metabolic stability and solubility relative to morpholine [1], can be elaborated via the bromopyrimidine handle to generate kinase inhibitor candidates with enhanced pharmacokinetic properties.

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